Thalidomide-NH-C6-NH-Boc, with the Chemical Abstracts Service number 2093536-13-9, is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand derived from thalidomide. This compound is primarily utilized in the synthesis of MI-389, a potent phthalimide-based proteolysis-targeting chimera (PROTAC) degrader. The molecular formula of Thalidomide-NH-C6-NH-Boc is with a molecular weight of approximately 472.53 g/mol .
Thalidomide-NH-C6-NH-Boc belongs to the class of thalidomide derivatives, which are known for their roles in modulating protein degradation pathways. These compounds are classified as E3 ligase ligands due to their interaction with cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex. This interaction facilitates the targeted degradation of specific proteins, making these compounds valuable in therapeutic applications, particularly in oncology and immunology .
The synthesis of Thalidomide-NH-C6-NH-Boc involves several key steps:
The synthesis typically employs standard organic chemistry techniques such as refluxing in appropriate solvents (e.g., tetrahydrofuran) and purification methods like chromatography .
The molecular structure of Thalidomide-NH-C6-NH-Boc can be represented as follows:
The specific arrangement of atoms contributes to its biological activity, particularly its binding affinity for cereblon .
Thalidomide-NH-C6-NH-Boc participates in several chemical reactions:
These reactions underscore the compound's role as a tool for targeted protein degradation.
The mechanism of action for Thalidomide-NH-C6-NH-Boc revolves around its interaction with cereblon. When this compound binds to cereblon, it recruits neosubstrates for ubiquitination by the E3 ligase complex:
This mechanism highlights the therapeutic potential of Thalidomide derivatives in treating conditions like multiple myeloma and other malignancies .
Thalidomide-NH-C6-NH-Boc has several important applications in scientific research:
These applications underscore its significance in advancing our understanding of drug mechanisms and developing novel therapies .
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic drug design. These heterobifunctional molecules consist of three elements: a ligand that binds the protein of interest (POI), an E3 ubiquitin ligase recruiter, and a chemical linker connecting both moieties. Unlike conventional inhibitors, PROTACs do not require occupancy of an active site; instead, they hijack the ubiquitin-proteasome system (UPS) to induce POI degradation. The mechanism involves:
This technology expands the druggable proteome to include "undruggable" targets (e.g., transcription factors, scaffold proteins) and overcomes resistance mutations that plague traditional inhibitors [9] [10].
Table 1: Key Advantages of PROTACs Over Traditional Inhibitors
Property | Traditional Inhibitors | PROTACs |
---|---|---|
Mechanism | Occupancy-driven inhibition | Event-driven degradation |
Target Scope | Limited to druggable sites | Includes undruggable proteins |
Resistance Susceptibility | High (mutations alter binding) | Low (catalytic, targets multiple sites) |
Dosing | Sustained high exposure | Sub-stoichiometric, catalytic |
Cereblon (CRBN) is a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN), comprising CUL4, DDB1, RBX1, and CRBN [10]. Its significance in PROTAC design stems from:
CRBN’s role was elucidated in 2010 when affinity purification using ferrite glycidyl methacrylate (FG) beads identified it as thalidomide’s direct target [10]. Mutagenesis studies confirmed Tyr384/Trp386 residues as critical for thalidomide binding and teratogenicity [10].
Table 2: Structural and Functional Features of CRBN
Domain/Region | Function | Role in PROTAC Design |
---|---|---|
N-terminal Domain | Binds DDB1 adaptor protein | Anchors CRL4 complex |
C-terminal Domain | Contains tri-tryptophan pocket (ligand binding) | Binds thalidomide derivatives |
IMiD-Binding Pocket | Hydrophobic cavity (Trp380/386/400) | Accommodates glutarimide ring of IMiDs |
Substrate Interface | Remodeled upon IMiD binding | Engages neosubstrates (e.g., IKZF1, CK1α) |
Thalidomide’s journey—from a withdrawn teratogen to a cornerstone of CRBN-based therapy—highlights its therapeutic relevance:
Despite their success, limitations persist:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3